molecular formula C6H4ClN3 B6279128 5-chloroimidazo[1,5-c]pyrimidine CAS No. 1784517-54-9

5-chloroimidazo[1,5-c]pyrimidine

Cat. No.: B6279128
CAS No.: 1784517-54-9
M. Wt: 153.57 g/mol
InChI Key: VUGPGHQKAFBNDL-UHFFFAOYSA-N
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Description

5-chloroimidazo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is part of the imidazopyrimidine family, which is known for its diverse applications in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloroimidazo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-imidazole-4-carboxamide with 1,3-diketones or malondialdehyde derivatives . The reaction is usually carried out in the presence of a catalyst such as trifluoroacetic acid (TFA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-chloroimidazo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

5-chloroimidazo[1,5-c]pyrimidine has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: It is used in the synthesis of various chemical intermediates and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 5-chloroimidazo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another member of the imidazopyrimidine family with similar biological activities.

    Imidazo[1,2-c]pyrimidine: A closely related compound with comparable chemical properties.

Uniqueness

5-chloroimidazo[1,5-c]pyrimidine is unique due to its specific substitution pattern and the presence of a chlorine atom at the 5-position, which imparts distinct chemical reactivity and biological activity .

Properties

CAS No.

1784517-54-9

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

5-chloroimidazo[1,5-c]pyrimidine

InChI

InChI=1S/C6H4ClN3/c7-6-9-2-1-5-3-8-4-10(5)6/h1-4H

InChI Key

VUGPGHQKAFBNDL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N2C1=CN=C2)Cl

Purity

95

Origin of Product

United States

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